![molecular formula C21H17Cl2N5O2S B2685584 N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897758-01-9](/img/structure/B2685584.png)

N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

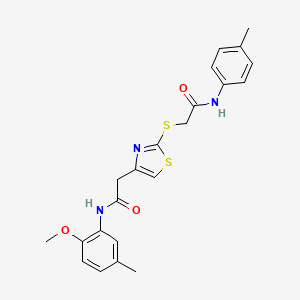

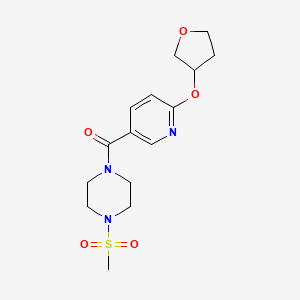

“N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound. It has a molecular formula of C24H20Cl2N4O2S and a molecular weight of 499.423 . This compound is part of a class of compounds known as 1,2,4-triazoles, which are known for their wide range of biological activities .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds containing chlorophenyl, thiazolo, and triazolyl motifs involves complex reactions yielding compounds with potential biological activities. For instance, compounds synthesized through the crystallization from dimethylformamide have been structurally characterized by single-crystal diffraction, indicating isostructural properties with triclinic symmetry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Similar studies have detailed the structural determination of analogous compounds, showcasing their crystallization and structural analogies, which are significant for understanding the interaction mechanisms of such compounds at the molecular level (Gündoğdu et al., 2017).

Antimicrobial and Antifungal Activities

Compounds incorporating thiazole and triazole rings have shown promising antimicrobial and antifungal activities. The synthesis of new quinazolines and their screening against various bacteria and fungi have revealed significant bioactivity, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007). Another study synthesized a series of compounds exhibiting in vitro antibacterial and antifungal activities, underscoring the therapeutic potential of these molecules (Desai, Dodiya, & Shihora, 2011).

Anticancer Activities

Research has also focused on the anticancer properties of similar compounds. For instance, the synthesis of celecoxib derivatives evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities highlights the diverse therapeutic potential of these compounds (Küçükgüzel et al., 2013). Another study involving the structural characterization and bioactivities of N-substituted cyanamide derivatives reveals their insecticidal, fungicidal, and antitumor activities (Liu et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the known activities of other 1,2,4-triazole derivatives, this compound could have potential applications in medicine or other fields .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of “N’-(3-chloro-4-methylphenyl)-N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide” or “N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” would depend on the specific biological activity of the compound.

Mode of Action

The mode of action of such compounds often involves interactions with biological receptors through hydrogen bonding and dipole interactions . The specific mode of action would depend on the compound’s structure and the nature of its target.

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N5O2S/c1-12-2-7-15(10-17(12)23)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(22)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTVQAMTCMOXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)

![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)